![molecular formula C19H14 B135024 7-Methylbenz[a]anthracene CAS No. 2541-69-7](/img/structure/B135024.png)
7-Methylbenz[a]anthracene
描述
7-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is a derivative of benz[a]anthracene, where a methyl group is attached to the seventh carbon atom of the benzene ring. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and the effects of carcinogens on biological systems .
作用机制
Target of Action
The primary target of 7-Methylbenz[a]anthracene is DNA . This compound is believed to interact with DNA, leading to various changes in cellular functions .
Mode of Action
This compound is believed to act by alkylating DNA . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in the this compound molecule interacts with DNA, leading to modifications in the DNA structure .
Biochemical Pathways
It is known that the compound can be metabolized bymicrosomal mixed function oxidases . This metabolic process may lead to the formation of reactive intermediates that can bind covalently to DNA .
Pharmacokinetics
It is known that the compound can be metabolized by microsomal mixed function oxidases . This metabolic process could potentially affect the bioavailability of the compound.
Result of Action
The interaction of this compound with DNA can lead to DNA alkylation . This can cause modifications in the DNA structure, potentially leading to mutations and other genetic changes. These changes can disrupt normal cellular functions and may lead to carcinogenesis .
Action Environment
This compound is a product of incomplete combustion and can be found in sources such as oil refinery emissions, gasoline exhaust, and cooking emissions . The presence of this compound in the environment can potentially influence its action, efficacy, and stability.
生化分析
Biochemical Properties
It is known that polycyclic aromatic hydrocarbons like 7-Methylbenz[a]anthracene can interact with various enzymes and proteins . These interactions can lead to the formation of DNA adducts, which can interfere with normal cellular processes .
Cellular Effects
This compound can have various effects on cells. It has been shown to cause mutations and induce tumorigenesis in animal models . This is likely due to its ability to form DNA adducts, which can lead to errors in DNA replication and transcription .
Molecular Mechanism
It is believed to exert its effects through the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially cancer .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to induce tumorigenesis in animal models over a period of several months . This suggests that the effects of this compound may be cumulative and depend on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary depending on the dosage. In animal models, higher doses of this compound have been shown to induce tumorigenesis more rapidly and more frequently than lower doses .
Metabolic Pathways
This compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with DNA to form adducts .
Transport and Distribution
Like other polycyclic aromatic hydrocarbons, it is likely to be lipophilic and may accumulate in fatty tissues .
Subcellular Localization
Given its lipophilic nature, it may be found in various cellular compartments, including the cytoplasm and nucleus .
准备方法
Synthetic Routes and Reaction Conditions: 7-Methylbenz[a]anthracene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar Friedel-Crafts alkylation techniques. The process involves the use of high-purity benz[a]anthracene and methylating agents under controlled conditions to ensure the desired product yield and purity .
化学反应分析
Types of Reactions: 7-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro derivatives and other substituted aromatic compounds.
科学研究应用
7-Methylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects of carcinogens on living organisms.
Medicine: Understanding the mechanisms of cancer development and testing potential anti-cancer agents.
Industry: Used as a reference compound in environmental monitoring and pollution studies.
相似化合物的比较
Benz[a]anthracene: The parent compound without the methyl group.
7,12-Dimethylbenz[a]anthracene: Another derivative with two methyl groups, known for its potent carcinogenicity.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with significant carcinogenic properties.
Uniqueness: 7-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. Compared to its parent compound, benz[a]anthracene, the methyl group enhances its carcinogenic potential. Compared to 7,12-Dimethylbenz[a]anthracene, it has a different metabolic activation pathway and forms distinct DNA adducts .
属性
IUPAC Name |
7-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFUCUPDHMNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180072 | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 1.1X10-2 mg/L at 24 °C, Insoluble in water, Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, carbon disulfide, xylene | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000031 [mmHg] | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow plates from alcohol | |
CAS No. |
2541-69-7 | |
| Record name | 7-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2541-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002541697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylbenz[a]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0662CQU1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141 °C | |
| Record name | 7-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-methylbenz[a]anthracene primarily targets DNA within cells, forming covalent adducts with DNA bases. [] This binding disrupts DNA structure and function, potentially leading to mutations and ultimately cancer. [, , ]
A: Research indicates that this compound forms adducts with both deoxyguanosine (dGuo) and deoxyadenosine (dAdo). []
A: Studies using the 32P-postlabeling technique have shown that the major DNA adduct in mouse skin is (+) anti-7-methylbenz[a]anthracene-3,4-dihydrodiol 1,2-epoxide-trans-N2-dGuo. [] This suggests a key role for this specific adduct in the tumor-initiating activity of this compound.
A: this compound undergoes metabolic activation in the body, forming reactive metabolites like diol epoxides, which are ultimately responsible for its DNA-binding and carcinogenic activity. [, , , ]
ANone: The molecular formula is C19H14, and its molecular weight is 242.32 g/mol.
ANone: Various spectroscopic techniques are employed to characterize this compound, including:
- NMR spectroscopy: Provides information about the hydrogen atoms' arrangement within the molecule, aiding in structural elucidation. []
- Mass spectrometry: Identifies the molecule based on its mass-to-charge ratio, providing insights into its fragmentation pattern. [, ]
- UV-visible absorption spectroscopy: Reveals characteristic absorption bands, aiding in the identification and quantification of this compound and its metabolites. [, ]
ANone: Research shows a strong correlation between the structure of this compound derivatives and their tumor-initiating activity:
- Methyl substitutions: The position and number of methyl groups significantly influence carcinogenicity. 7,12-Dimethylbenz[a]anthracene, with two methyl groups, exhibits considerably higher carcinogenic potency compared to this compound or 12-methylbenz[a]anthracene. [, , ]
- Fluoro substitutions: Introducing fluorine atoms at specific positions can either enhance or diminish tumor-initiating activity. For instance, 10-fluoro-7-methylbenz[a]anthracene demonstrates greater potency than this compound, while trifluoromethyl substitutions drastically reduce activity. []
A: this compound is classified as a potent carcinogen, primarily due to its ability to induce mutations in DNA. [, , , ] Studies have demonstrated its ability to initiate tumors in various animal models, including mice [, , ] and fish. []
A: As a carcinogen, long-term exposure to even low levels of this compound increases the risk of cancer development. [, , ]
A: this compound is metabolized by cytochrome P450 enzymes, primarily in the liver but also in other tissues like skin and lung. [, , ] Key metabolic pathways include:
- Formation of dihydrodiols: this compound is converted to various dihydrodiols, such as 8,9-dihydrodiol, 3,4-dihydrodiol, and 5,6-dihydrodiol. [, ] The 3,4-dihydrodiol is particularly significant as it can be further metabolized to the highly reactive and carcinogenic diol epoxide. [, ]
- Formation of hydroxymethyl derivatives: Hydroxylation of the methyl group leads to the formation of 7-hydroxymethylbenz[a]anthracene and other hydroxylated metabolites. [, ] These metabolites can also be further metabolized to more reactive species.
A: The pathway leading to the formation of the bay-region diol epoxide, specifically anti-7-methylbenz[a]anthracene-3,4-dihydrodiol 1,2-epoxide, is considered the most critical for its carcinogenic activity. [, ] This highly reactive metabolite forms DNA adducts, leading to mutations and cancer initiation.
A: Yes, some species differences in the metabolism of this compound have been observed. For instance, studies have shown differences in the metabolite profiles and DNA adduct formation between mice and rats. [, ] These differences may contribute to variations in susceptibility to this compound-induced carcinogenesis among species.
A: this compound is primarily formed during the incomplete combustion of organic matter. It is found in various environmental matrices, including air pollution, cigarette smoke, grilled foods, and industrial waste. []
A: this compound, being a persistent organic pollutant, poses risks to both human and ecological health. Its presence in water and soil can lead to bioaccumulation in the food chain, potentially harming aquatic organisms and ultimately affecting humans. []
ANone: Various strategies are employed for the remediation of this compound in the environment, including:
ANone: Various tools and resources are crucial for studying this compound and its effects, including:
- Analytical techniques: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and 32P-postlabeling are essential for separating, identifying, and quantifying this compound and its metabolites in various matrices. [, , , ]
- Cell culture models: Cell lines derived from various tissues, such as liver, lung, and skin, are used to study the metabolism and biological effects of this compound in vitro. [, , , , ]
- Animal models: Rodent models, particularly mice, are frequently used to investigate the carcinogenicity of this compound and to study the mechanisms of tumor initiation and progression. [, , , , ]
- Computational modeling: Computational methods, like quantitative structure-activity relationship (QSAR) modeling, are employed to predict the biological activity of this compound derivatives based on their structural features. []
ANone: Research on this compound has broad implications for various disciplines:
- Cancer biology: Understanding the mechanisms of this compound-induced carcinogenesis provides valuable insights into cancer development and progression in general. [, , , , ]
- Toxicology: Studying the toxicity of this compound helps in assessing the risks associated with exposure to this and related environmental pollutants. [, ]
- Drug metabolism: Research on the metabolism of this compound enhances our understanding of how the body processes xenobiotics and the role of enzymes like cytochrome P450 in detoxification and activation of chemicals. [, , , ]
- Environmental science: Investigating the presence, fate, and transport of this compound in the environment is crucial for developing strategies to monitor and remediate this pollutant. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


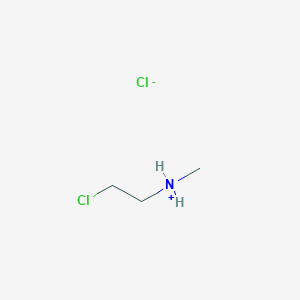
![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
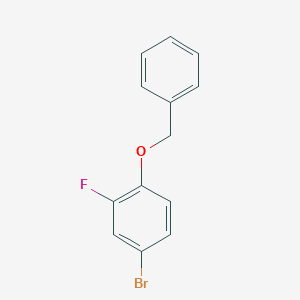
![[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B134948.png)
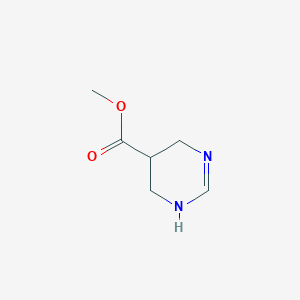
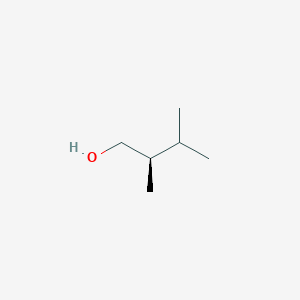

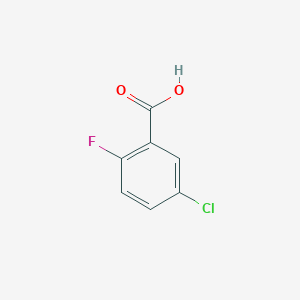
![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

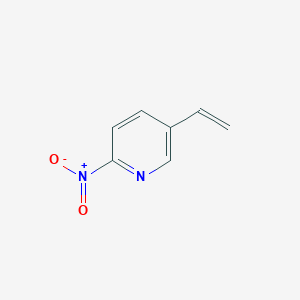
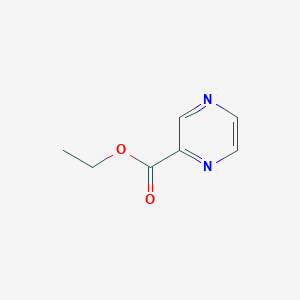
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
